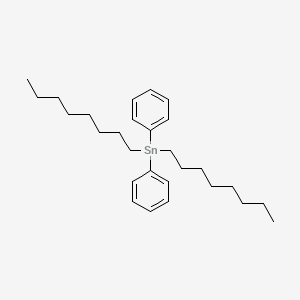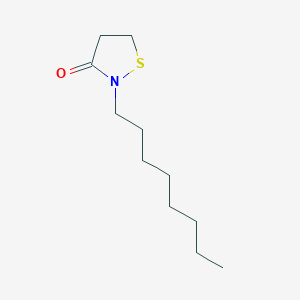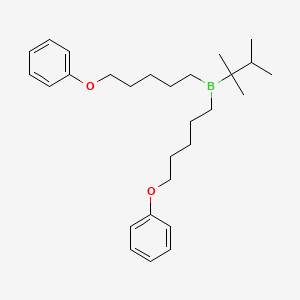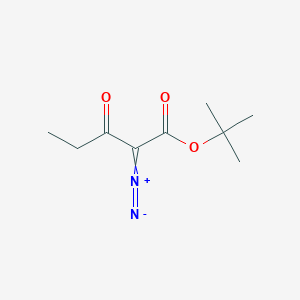
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate is a chemical compound with the molecular formula C9H12N2O5. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate typically involves the reaction of tert-butyl alcohol with a diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, with continuous monitoring and quality control measures in place. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in different synthetic applications.
Uniqueness
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propiedades
Número CAS |
104034-84-6 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
tert-butyl 2-diazo-3-oxopentanoate |
InChI |
InChI=1S/C9H14N2O3/c1-5-6(12)7(11-10)8(13)14-9(2,3)4/h5H2,1-4H3 |
Clave InChI |
GKIDQSUMJNOXSY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=[N+]=[N-])C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)

![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)


![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
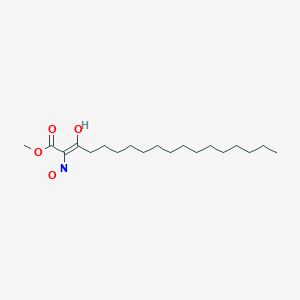
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
